molecular formula C9H11BO2 B104548 4-Cyclopropylphenylboronic acid CAS No. 302333-80-8

4-Cyclopropylphenylboronic acid

Cat. No. B104548
M. Wt: 162 g/mol
InChI Key: YNLGFXOBRXSMJZ-UHFFFAOYSA-N
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Description

4-Cyclopropylphenylboronic acid is a compound that falls within the category of arylboronic acids, which are known for their utility in various organic synthesis reactions. These compounds are characterized by their boronic acid functional group (-B(OH)_2) attached to an aromatic ring, in this case, a phenyl ring substituted with a cyclopropyl group. Arylboronic acids are generally recognized for their low toxicity, good thermal stability, and compatibility with various functional groups under mild conditions .

Synthesis Analysis

The synthesis of cyclopropyl-containing boronic acids can be achieved through several methods. One approach involves the palladium-catalyzed cross-coupling reaction of cyclopropylboronic acids with acyl chlorides, which can yield highly enantiomerically enriched cyclopropyl ketones . Another method includes the rhodium-catalyzed asymmetric addition of cyclopropylboronic acids to electron-deficient alkenes, resulting in high yields of 1,4-addition products with high enantioselectivity . Additionally, enantiomerically pure cyclopropanes have been synthesized from cyclopropylboronic acids using a stereocontrolled synthesis approach, which involves the hydroboration of alkynes and subsequent cyclopropanation .

Molecular Structure Analysis

The molecular structure of arylboronic acids, including those with cyclopropyl groups, can be analyzed through single-crystal X-ray diffraction methods. These studies reveal that the -B(OH)_2 group can adopt different conformations such as syn-anti or syn-syn, depending on the specific compound and its hydration state . The molecular complexes formed by these boronic acids with various ligands can exhibit diverse packing arrangements in the crystal lattice, such as stacked layers, helical chains, and crossed ribbons, which are stabilized by intermolecular hydrogen bonds and other interactions .

Chemical Reactions Analysis

Cyclopropylboronic acids participate in various chemical reactions, primarily due to the reactivity of the boronic acid group. They are key intermediates in Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds . The boronic acid group can also undergo transformations, such as the formation of boronic esters or mixed anhydrides, which are relevant in different synthetic applications, including amidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-cyclopropylphenylboronic acid and related compounds are influenced by the presence of the boronic acid group and the cyclopropyl substituent. These compounds typically exhibit good solubility in polar solvents and demonstrate stability in the presence of water and air, which is advantageous for their handling and storage . The boronic acid group's ability to form reversible covalent bonds with diols and other Lewis bases contributes to the dynamic behavior of these compounds in solution and their reactivity in catalytic cycles .

Scientific Research Applications

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
    • Boronic acids have been used for electrophoresis of glycated molecules .
    • They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Therapeutics Development

    • Boronic acids have been used in the development of therapeutics .
    • This is due to their diverse range of uses and applications .
  • Separation Technologies

    • Boronic acids have been used in separation technologies .
    • This is due to their ability to interact with various compounds .
  • Chemical Biology and Supramolecular Chemistry

    • Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions .
    • This has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
  • Synthesis of Compounds

    • Boronic acids have been widely used in a wide range of organic reactions .
    • They are also applied to the synthesis of compounds containing the boronic acid moiety .
  • Preparation of Substituted Indoles as PPAR-γ Binding Agents

    • 4-Cyclopropylphenylboronic Acid is used as an intermediate to prepare substituted indoles as PPAR-γ binding agents .
    • PPAR-γ (Peroxisome proliferator-activated receptor gamma) is a type of nuclear regulatory protein involved in the transcription of several genes. These agents can be used in the treatment of diseases like diabetes, obesity, and cardiovascular diseases .
  • Synthesis of Thienopyrimidine Bisphosphonate Inhibitors

    • It is also used in the synthesis of thienopyrimidine bisphosphonate inhibitors of farnesyl pyrophosphate synthase .
    • These inhibitors can be used for potential bone resorption treatment . Bone resorption is a process where the bones are broken down, and the minerals are moved into the blood. Inhibiting this process can help treat diseases like osteoporosis .
  • Enrichment of cis-Diol Containing Molecules

    • Phenylboronic acid-functionalized polymers, which can be synthesized using 4-Cyclopropylphenylboronic Acid, have been used for the enrichment of cis-diol containing molecules .
    • These polymers have shown ultrahigh selectivity to the cis-diol containing molecules .
    • This application can be used in various fields such as separation, sensing, imaging, diagnostic, and drug delivery .
  • Antibacterial Activity Enhancement

    • Phenylboronic acid surface functionalization, which can be achieved using 4-Cyclopropylphenylboronic Acid, has been shown to drastically promote the antibacterial activity of silver nanoparticles .
    • This improved selectivity of silver-based nanoparticles against a variety of bacteria .
  • Cross-Coupling Reactions and Bioactive Compounds

    • Borinic acids, which can be synthesized from boronic acids like 4-Cyclopropylphenylboronic Acid, have applications in cross-coupling reactions .
    • They are also used as bioactive compounds .
    • Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
  • Production of Bioactive Polylactic Acid

    • Polylactic acid is a substitute for traditional petrochemical-based polymers .
    • The production of polylactic acid focuses on surface modification and integration of bioactive compounds .
    • 4-Cyclopropylphenylboronic Acid could potentially be used in the surface modification process .
  • Synthesis of Glucose-Responsive Polymers

    • 4-Cyclopropylphenylboronic Acid can be used to synthesize glucose-responsive polymers .
    • These polymers are able to respond in physiological temperature and physiological pH .

Safety And Hazards

4-Cyclopropylphenylboronic acid is harmful if swallowed . It is recommended to not eat, drink, or smoke when using this product . If inhaled or swallowed, it is advised to call a poison center or doctor/physician .

Future Directions

Given the growing interest in boronic acids, especially after the discovery of the drug bortezomib, it is expected that studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .

properties

IUPAC Name

(4-cyclopropylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLGFXOBRXSMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385961
Record name 4-CYCLOPROPYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylphenylboronic acid

CAS RN

302333-80-8
Record name 4-CYCLOPROPYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclopropylbenzeneboronic acid
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Synthesis routes and methods I

Procedure details

2.5 M nButyllithium in hexane (14.5 mL) is added dropwise to 1-bromo-4-cyclopropyl-benzene (5.92 g) in THF (14 mL) and toluene (50 mL) chilled to −70° C. The resultant solution is stirred at −70° C. for 30 min before triisopropyl borate (8.5 mL) is added. The solution is warmed to −20° C. and then treated with 4 M aqueous hydrochloric acid (15.5 mL). The reaction mixture is further warmed to room temperature and then the organic phase is separated. The aqueous phase is extracted with ethyl acetate and the combined organic phases are dried (sodium sulphate). The solvent is evaporated and the residue is washed with a mixture of ether and cyclohexane to give the product as a colorless solid.
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Synthesis routes and methods II

Procedure details

2.5 M solution of nButyllithium in hexane (14.5 mL) is added dropwise to 1-bromo-4-cyclopropyl-benzene (5.92 g) dissolved in THF (14 mL) and toluene (50 mL) and chilled to −70° C. The resultant solution is stirred at −70° C. for 30 min before triisopropyl borate (8.5 mL) is added. The solution is warmed to −20° C. and then treated with 4 M aqueous hydrochloric acid (15.5 mL). The reaction mixture is further warmed to room temperature and then the organic phase is separated. The aqueous phase is extracted with ethyl acetate and the combined organic phases are dried (sodium sulfate). The solvent is evaporated and the residue is washed with a mixture of ether and cyclohexane to give the product as a colorless solid.
[Compound]
Name
solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Picado, A Chaikuad, CI Wells… - Journal of medicinal …, 2020 - ACS Publications
… Prepared using general procedure A, with 4-cyclopropylphenylboronic acid. After purification, a whitish solid was obtained (35 mg, 48%): mp 184.0–187.0 C. H NMR (700 MHz, DMSO-…
Number of citations: 13 pubs.acs.org

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